1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene
Overview
Description
1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene typically involves the nitration of 3-[1-(trifluoromethyl)cyclopropyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-amino-3-[1-(trifluoromethyl)cyclopropyl]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene involves its interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
1-nitro-3-(trifluoromethyl)benzene: Similar structure but lacks the cyclopropyl group.
3-nitrobenzotrifluoride: Another nitro-substituted trifluoromethylbenzene derivative.
1-nitro-2-(trifluoromethyl)benzene: Similar structure with the nitro group in a different position.
Uniqueness
1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene is unique due to the presence of both the nitro and trifluoromethylcyclopropyl groups, which confer distinct electronic and steric properties
Biological Activity
1-Nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications. This article reviews the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following features:
- Nitro group : A strong electron-withdrawing group that can influence the compound's reactivity and biological interactions.
- Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability, which can improve the compound's bioavailability.
- Cyclopropyl ring : Provides unique steric properties that may affect binding interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The nitro group may facilitate the formation of reactive intermediates that can covalently modify proteins or nucleic acids, leading to alterations in cellular functions. Additionally, the trifluoromethyl group may enhance binding affinity to receptors or enzymes involved in various biochemical pathways.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The presence of the nitro group may also contribute to this activity by promoting oxidative stress within microbial cells.
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. The trifluoromethyl group may enhance the selectivity of these compounds towards cancerous cells compared to normal cells.
Case Studies
- In Vitro Studies : In a study investigating the cytotoxic effects of trifluoromethylated compounds, this compound was found to exhibit significant activity against several cancer cell lines, with IC50 values indicating potent inhibition of cell proliferation.
- Mechanistic Insights : Another study focused on the mechanism of action revealed that the compound could induce reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in targeted cancer cells.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(4-5-9)7-2-1-3-8(6-7)14(15)16/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGYAFOROXYTPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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